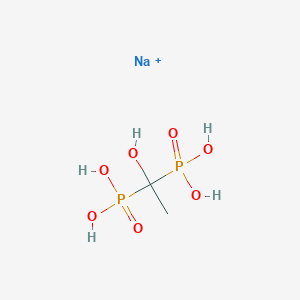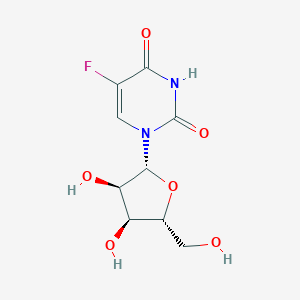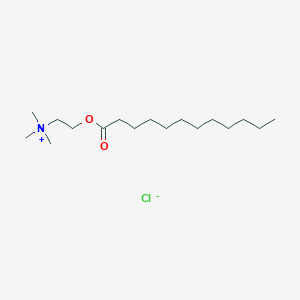
Lauroylcholine chloride
Descripción general
Descripción
Lauroylcholine chloride is a biochemical reagent used in life science research. It serves as both a biological material and an organic compound. Its chemical formula is C₁₇H₃₆ClNO₂ , with a molecular weight of 321.93 g/mol . Lauroylcholine chloride is commonly employed in studies related to cellular processes, signaling pathways, and biological interactions.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmaceutical and Cosmetic Applications
Lauroylcholine Chloride is utilized in the development of vesicle-based gels . These gels are composed of monoolein and Lauroylcholine Chloride and are designed for pharmaceutical and cosmetic use . The vesicular formulations range from 4–14 wt% of the dispersed phase, which allows the study of system evolution from a dilute uni-lamellar vesicle dispersion to a lipid gel. These gels have been evaluated for their morphology, thermal stability, and viscoelastic properties, making them suitable for topical applications.
Synthesis Analysis
The compound plays a role in the synthesis of related compounds through esterification and quaternization reactions . For instance, the synthesis of N,N,N-3-Ethyl-2-Hydroxy-3-Lauroyloxy Propyl Triethyl Ammonium Chloride involves Lauroylcholine Chloride and has shown significant properties like low critical micelle concentration and effective surface tension reduction, which are beneficial in various research applications.
Molecular Structure Analysis
Lauroylcholine Chloride has been used to probe the structure and function of Photosystem II . It can uncouple detectable O2 evolution from apparent S-state transitions, suggesting modifications in photosynthetic water-splitting mechanisms. This application is crucial in understanding the fundamental processes of photosynthesis.
Environmental Impact and Waste Management
The reactivity of Lauroylcholine Chloride under methanogenic conditions has been explored. It can be transformed into methane, carbon dioxide, and ammonia by a mixed methanogenic culture. This transformation highlights its environmental impact and potential for bioprocessing in waste management .
Membrane Dynamics and Structure
Derivatives of Lauroylcholine Chloride, such as laurdan, are used as probes for lipid systems. Studies have shown their utility in revealing the sensitivity to lipid chemical environments and interactions with ester phospholipids, providing insights into membrane dynamics and structure.
Drug Delivery Systems
The interaction of Lauroylcholine Chloride with surfactants has been studied to understand its behavior in aqueous mixtures. The formation of thermodynamically stable unilamellar vesicles has been demonstrated, which is significant for the development of spontaneous vesicle formation and potential applications in drug delivery systems.
Mecanismo De Acción
Target of Action
Lauroylcholine chloride is a biochemical reagent used in life science research. .
Mode of Action
It is known to be used in various studies related to cellular processes, signaling pathways, and biological interactions.
Biochemical Pathways
It is known to be used in life science research, suggesting it may interact with multiple biochemical pathways.
Propiedades
IUPAC Name |
2-dodecanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUKVPDIPYNBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948084 | |
| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroylcholine chloride | |
CAS RN |
25234-60-0 | |
| Record name | Lauroylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Lauroyloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-lauroyloxyethyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









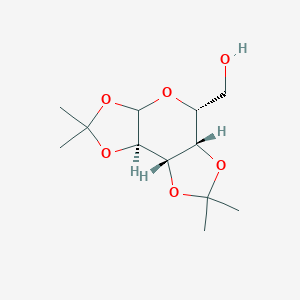
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
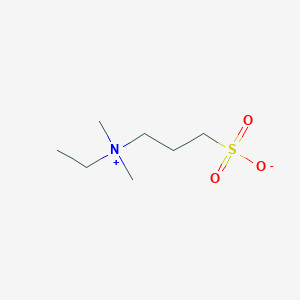
![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
